Bis(alpha-phenylethyl) ether

Styrene Production Byproduct Chemistry Heavy Ends Management

Bis(alpha-phenylethyl) ether (CAS 93-96-9), also known as bis(α-methylbenzyl) ether, is a symmetrical diarylalkyl ether with the molecular formula C16H18O and a molecular weight of 226.31 g/mol. This compound is characterized by its two chiral α-phenylethyl groups linked by an oxygen atom, forming a nonpolar liquid with a density of 1.011 g/cm³, a boiling point of 280.2°C at 760 mmHg, and a flash point of 143.1°C.

Molecular Formula C16H18O
Molecular Weight 226.31 g/mol
CAS No. 93-96-9
Cat. No. B165870
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis(alpha-phenylethyl) ether
CAS93-96-9
Molecular FormulaC16H18O
Molecular Weight226.31 g/mol
Structural Identifiers
SMILESCC(C1=CC=CC=C1)OC(C)C2=CC=CC=C2
InChIInChI=1S/C16H18O/c1-13(15-9-5-3-6-10-15)17-14(2)16-11-7-4-8-12-16/h3-14H,1-2H3
InChIKeyWXAVSTZWKNIWCN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis(alpha-phenylethyl) ether (CAS 93-96-9): Technical Profile and Procurement Context


Bis(alpha-phenylethyl) ether (CAS 93-96-9), also known as bis(α-methylbenzyl) ether, is a symmetrical diarylalkyl ether with the molecular formula C16H18O and a molecular weight of 226.31 g/mol [1]. This compound is characterized by its two chiral α-phenylethyl groups linked by an oxygen atom, forming a nonpolar liquid with a density of 1.011 g/cm³, a boiling point of 280.2°C at 760 mmHg, and a flash point of 143.1°C [1]. It is primarily recognized as a high-boiling solvent and specialty intermediate with niche applications in industrial chemistry, including as a styrenating agent, a softener for synthetic rubbers, and a direct substitute for polychlorinated biphenyls (PCBs) in capacitors and heat transfer media [2]. Understanding its distinct physicochemical and functional profile relative to in-class analogs is essential for informed scientific and procurement decisions.

Why In-Class Ethers Cannot Be Casually Substituted for Bis(alpha-phenylethyl) ether


Substituting Bis(alpha-phenylethyl) ether with a generic, structurally similar ether solvent (e.g., dibenzyl ether, diphenyl ether, or α-phenylethyl alcohol) without rigorous verification introduces significant functional risk. The compound's specific stereochemistry, high boiling point, and thermal stability profile are not universally shared across its class. For instance, its role as a major byproduct in styrene monomer production is tied to its unique formation kinetics from 1-phenylethanol, which differ from its isomers bis(α,β-phenylethyl)ether and bis(β,β-phenylethyl)ether [1]. Furthermore, its documented utility as a direct PCB substitute in dielectric fluids relies on a specific combination of dielectric properties, thermal stability, and environmental compatibility that is not guaranteed by other aromatic ethers [2]. Consequently, procurement based solely on chemical class or structural similarity without confirming the critical performance parameters outlined below can lead to process inefficiencies, product quality deviations, or regulatory non-compliance.

Quantitative Differentiation Evidence for Bis(alpha-phenylethyl) ether vs. Comparators


Isomeric Differentiation in Styrene Production Byproduct Streams

In the industrial production of styrene via dehydration of 1-phenylethanol, Bis(alpha-phenylethyl) ether constitutes a major part of the bis(phenylethyl)ether by-products, in contrast to bis(α,β-phenylethyl)ether and bis(β,β-phenylethyl)ether [1]. The patent literature explicitly distinguishes between these isomers, noting that Bis(α,α-phenylethyl)ether is the predominant species formed from the reaction between two molecules of 1-phenylethanol, whereas the other isomers derive from reactions involving 2-phenylethanol [1]. This compositional distinction is critical for downstream processing, as the boiling points and separation behavior of these isomers differ, impacting the design of heavy ends recovery units.

Styrene Production Byproduct Chemistry Heavy Ends Management Dehydration Byproducts

Dielectric Fluid Application as a Direct PCB Substitute

Bis(alpha-phenylethyl) ether is explicitly cited in multiple patents as a direct substitute for polychlorinated biphenyls (PCBs) in capacitors and as a heat transfer medium [1][2]. This application is predicated on its favorable electrical insulating properties and thermal stability, which allow it to replace environmentally hazardous PCBs without necessitating extensive equipment redesign. While specific dielectric constant and dissipation factor values are not provided in the cited sources, the functional classification as a 'direct substitute' implies that its key performance parameters fall within the operational envelope of legacy PCB-based systems.

Dielectric Fluids PCB Replacement Capacitor Fluids Electrical Insulation

Comparative Boiling Point and Flash Point for Solvent Selection

Bis(alpha-phenylethyl) ether exhibits a boiling point of 280.2°C at 760 mmHg and a flash point of 143.1°C . These thermal properties position it as a high-boiling, relatively low-flammability solvent compared to common laboratory ethers. For context, dibenzyl ether (CAS 103-50-4), a structurally analogous aromatic ether, has a lower boiling point of 298°C but a significantly lower flash point of 135°C [1]. The higher flash point of Bis(alpha-phenylethyl) ether offers a wider margin of safety for processes operating at elevated temperatures, reducing the risk of ignition and simplifying process safety management.

High-Boiling Solvent Process Safety Thermal Processing

Synthesis Selectivity from Alpha-Methylbenzyl Alcohol

The production of Bis(alpha-phenylethyl) ether from alpha-methylbenzyl alcohol (MBA) is highly dependent on catalyst selection. In the Friedel-Crafts alkylation of xylene using MBA, the main product at lower temperatures is bis-(alpha-methylbenzyl) ether, whereas at higher temperatures, 1-phenyl-1-xylyl ethane (PXE) and heavier oligomers become dominant [1]. This demonstrates that the formation of the target ether is kinetically favored under mild conditions, a characteristic that can be exploited in process design to maximize yield and selectivity over alternative products like PXE or styrene oligomers.

Ether Synthesis Catalyst Selectivity Process Efficiency

Validated Procurement Scenarios for Bis(alpha-phenylethyl) ether (CAS 93-96-9)


Styrene Plant Heavy Ends Valorization and Analytical Standard

In the SM/PO process, Bis(alpha-phenylethyl) ether is the principal bis-ether component of the heavy ends fraction [1]. Procurement of this compound as a high-purity analytical standard is essential for quantifying byproduct formation, validating mass balance models, and developing improved separation and conversion technologies for this waste stream. Its use as a reference material enables accurate monitoring of process efficiency and supports efforts to convert heavy ends into valuable styrene monomer [2].

Environmentally Preferable Dielectric Fluid for Capacitors and Transformers

Due to its documented role as a direct substitute for PCBs, Bis(alpha-phenylethyl) ether is a candidate for procurement when replacing legacy dielectric fluids in electrical equipment [1][2]. Its use is justified in scenarios where maintaining the existing equipment design and operational parameters is critical, while eliminating the environmental and health liabilities associated with PCBs. Technical evaluation should focus on confirming dielectric breakdown voltage and power factor at operating temperatures.

High-Temperature Solvent with Enhanced Safety Margin

For chemical syntheses or material processing requiring an aromatic ether solvent with a high boiling point (280.2°C) and an elevated flash point (143.1°C), Bis(alpha-phenylethyl) ether offers a quantifiable safety advantage over lower flash point alternatives like dibenzyl ether [1][2]. This makes it a preferred solvent for reactions run at elevated temperatures where minimizing fire hazard is a critical process safety concern.

Selective Synthesis of Symmetrical Ethers under Mild Conditions

When the synthetic goal is the high-yield production of a symmetrical bis(arylalkyl) ether from the corresponding alcohol, Bis(alpha-phenylethyl) ether serves as the target product benchmark. Its formation is favored under low-temperature conditions in the presence of specific acid catalysts, providing a route to this ether with minimal formation of alkylated or oligomerized byproducts [1]. This scenario is relevant for producing the ether as a fine chemical intermediate or specialty solvent.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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